(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Overview
Description
(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with methyl groups and a carboxylate ester. The (S)-configuration indicates the specific spatial arrangement of the atoms, which can significantly influence the compound’s chemical properties and biological activities.
Scientific Research Applications
(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a component of drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde under acidic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions. For instance, the morpholine ring can be treated with methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The carboxylate ester is introduced by reacting the morpholine derivative with a suitable carboxylic acid or its derivative, such as methyl chloroformate, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Mechanism of Action
The mechanism of action of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Therapeutic Effects: In medicinal applications, the compound may cross the blood-brain barrier and interact with neural receptors, influencing neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
®-Methyl 6,6-dimethyl-morpholine-3-carboxylate: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activities.
6,6-Dimethyl-morpholine-3-carboxylate: A non-chiral version of the compound, lacking the specific (S)-configuration.
Methyl morpholine-3-carboxylate: A simpler derivative without the additional methyl groups.
Uniqueness: (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is unique due to its specific (S)-configuration, which can impart distinct chemical and biological properties. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMIOFBGFGDHW-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@@H](CO1)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693475 | |
Record name | Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947729-86-4 | |
Record name | Methyl (3S)-6,6-dimethyl-3-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947729-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.